molecular formula C8H13O2P B13335339 8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide

8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide

Cat. No.: B13335339
M. Wt: 172.16 g/mol
InChI Key: YOEPWVIIZFCJEP-UHFFFAOYSA-N
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Description

8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide is a bicyclic organophosphorus compound. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework. The presence of the phosphorus atom imparts distinct chemical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide typically involves the reaction of a suitable bicyclic precursor with a phosphorus-containing reagent. One common method involves the use of a bicyclic ketone, which undergoes a reaction with a phosphorus trihalide (such as phosphorus trichloride) under controlled conditions to form the desired product. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphorus-oxygen bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphorus-oxygen bond to a phosphorus-hydrogen bond.

    Substitution: The phosphorus atom can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of organophosphorus compounds with different substituents attached to the phosphorus atom.

Scientific Research Applications

8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in studies of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs that target phosphorus-containing biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bicyclic structure provides steric hindrance, which can influence the specificity and selectivity of these interactions.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 8-oxide: This compound has a similar bicyclic structure but contains a nitrogen atom instead of phosphorus.

    8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride: Another related compound with a nitrogen atom and an oxime functional group.

Uniqueness

8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide is unique due to the presence of the phosphorus atom, which imparts distinct chemical reactivity and biological activity compared to its nitrogen-containing analogs. The phosphorus atom allows for a different range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13O2P

Molecular Weight

172.16 g/mol

IUPAC Name

8-methyl-8-oxo-8λ5-phosphabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13O2P/c1-11(10)7-2-3-8(11)5-6(9)4-7/h7-8H,2-5H2,1H3

InChI Key

YOEPWVIIZFCJEP-UHFFFAOYSA-N

Canonical SMILES

CP1(=O)C2CCC1CC(=O)C2

Origin of Product

United States

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